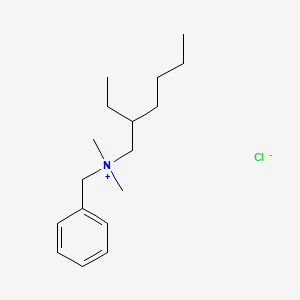

Benzyl(2-ethylhexyl)dimethylammonium chloride

Description

Benzyl(2-ethylhexyl)dimethylammonium chloride is a quaternary ammonium compound (QAC) with a branched alkyl chain (2-ethylhexyl group, C8) attached to a benzyl-dimethylammonium core. This structure confers surfactant and antimicrobial properties, making it useful in disinfectants, fabric softeners, and industrial biocides .

Properties

CAS No. |

93839-30-6 |

|---|---|

Molecular Formula |

C17H30ClN |

Molecular Weight |

283.9 g/mol |

IUPAC Name |

benzyl-(2-ethylhexyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C17H30N.ClH/c1-5-7-11-16(6-2)14-18(3,4)15-17-12-9-8-10-13-17;/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

CHQDFPKUWSDOEC-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)C[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Solvents

- Temperature: The reaction is typically conducted between 60°C and 100°C. For example, one method uses 70°C to 80°C for 4 to 8 hours under reflux conditions to ensure complete quaternization.

- Solvents: Organic solvents such as petroleum ether, isopropyl ether, methyl tertiary-butyl ether, normal hexane, cyclohexane, benzene, or mixtures thereof are used to dissolve the tertiary amine and benzyl chloride, facilitating the reaction and improving product purity.

- Water Addition: After the reaction, water is added at 40°C to 50°C to precipitate the product as a crystalline hydrate, which aids in purification.

Reaction Setup

- The tertiary amine (2-ethylhexyl dimethyl amine) and organic solvent are mixed in a reaction vessel equipped with stirring and heating.

- Benzyl chloride is added gradually to the mixture under stirring.

- The reaction mixture is heated to the target temperature and maintained for the required time (4–8 hours) under reflux.

- After completion, the organic solvent is recovered by normal and reduced pressure distillation.

- Water is added to crystallize the product, which is then filtered and dried to obtain the final quaternary ammonium chloride.

Purification and Yield

- The product is often obtained as a crystalline hydrate with high purity (above 98%).

- Yields typically range from 90% to 91.5% depending on reaction scale and conditions.

- Post-reaction purification steps such as recrystallization or solvent washing may be employed to remove unreacted starting materials and impurities.

Representative Data from Industrial-Scale Preparations

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 | Embodiment 5 |

|---|---|---|---|---|---|

| Reaction kettle volume (L) | 500 | 500 | 1000 | 500 | 1000 |

| 2-Ethylhexyl dimethyl amine (kg) | 109.5 (514 mol) | 109.5 (514 mol) | 224 (1052 mol) | 109.5 (514 mol) | 224 (1052 mol) |

| Benzyl chloride (kg) | 62 (490 mol) | 62 (490 mol) | 128 (1012 mol) | 65 (514 mol) | 120 (949 mol) |

| Organic solvent (kg) | 200 sherwood oil | 200 sherwood oil | 400 normal hexane | 200 sherwood oil | 400 sherwood oil |

| Reaction temperature (°C) | 70 | 80 | 70 | 70 | 80 |

| Reaction time (hours) | 8 | 7 | 8 | 6 | 4 |

| Water addition temperature (°C) | 50 | 40 | 50 | 45 | 50 |

| Water added (kg) | 16.5 | 16.5 | 36 | 16.5 | 33.6 |

| Product weight (kg) | 174.4 | 175.3 | 360.8 | 174.9 | 359.8 |

| pH of 1% aqueous solution | 7.5 | 6.9 | 6.5 | 7.3 | 7.4 |

| Yield (%) | 90.3 | 90.8 | 91.4 | 90.6 | 91.1 |

| Purity (%) | 98.8 | 98.2 | 98.5 | 98.4 | 98.2 |

Table 1: Industrial preparation parameters and results for alkyl dimethyl benzyl ammonium chlorides, applicable to 2-ethylhexyl derivatives with similar methodology.

Research Findings and Considerations

- Purity and Impurities: The purity of the final product is influenced by the quality of the tertiary amine and benzyl chloride, reaction conditions, and solvent choice. Impurities such as unreacted amine, benzyl chloride, and higher alkyl chain byproducts can be minimized by careful control of reaction stoichiometry and purification steps.

- Reaction Kinetics: The quaternization reaction proceeds efficiently under reflux with stirring, and the reaction time can be optimized to balance conversion and side reactions.

- Solvent Effects: Use of organic solvents like sherwood oil or hexane improves product color and purity compared to solvent-free or aqueous systems.

- Scale-Up: The method is scalable from 500L to 1000L reactors with consistent yields and purity, demonstrating industrial applicability.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-ethylhexyl)dimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various benzyl derivatives, while oxidation and reduction reactions can modify the alkyl chains or the benzyl group .

Scientific Research Applications

Benzyl(2-ethylhexyl)dimethylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell culture studies for its antimicrobial properties.

Medicine: Investigated for its potential use in disinfectants and antiseptics.

Industry: Utilized in the formulation of cleaning agents and sanitizers

Mechanism of Action

The antimicrobial activity of Benzyl(2-ethylhexyl)dimethylammonium chloride is attributed to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key QAC variants differ in alkyl chain length (C10 to C16) and branching, influencing molecular weight, solubility, and critical micelle concentration (CMC):

| Compound Name | Alkyl Chain | Structure | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Benzyl(2-ethylhexyl)dimethylammonium chloride | C8 (branched) | Branched | ~300–340* | Disinfectants, surfactants |

| Benzyldimethyldecylammonium chloride | C10 (linear) | Linear | 339.99 | Antiseptics, textile processing |

| Benzyl(dodecyl)dimethylammonium chloride | C12 (linear) | Linear | 358.02 | Algaecides, industrial cleaners |

| Benzyldimethyltetradecylammonium chloride | C14 (linear) | Linear | 376.14 | Pharmaceuticals, cosmetics |

| Cetalkonium chloride (C16) | C16 (linear) | Linear | 396.10 | Preservatives, ophthalmic solutions |

Key Trends :

- Branching : The 2-ethylhexyl group’s branched structure reduces crystallinity, enhancing solubility in organic solvents compared to linear chains .

- Chain Length : Longer chains (e.g., C16) increase hydrophobicity, lowering CMC and improving membrane disruption efficacy but reducing water solubility .

Toxicity and Environmental Impact

Toxicity varies significantly with chain length and organism sensitivity:

Growth inhibition in *Selenastrum capricornutum ; †Estimated based on chain-length toxicity trends .

Findings :

Antimicrobial and Functional Efficacy

- C12–C14 Compounds : Optimal balance between solubility and hydrophobicity, widely used in hospital disinfectants .

- Branched C8 (2-ethylhexyl): Lower CMC enhances surfactant efficiency in nonpolar media but may require higher concentrations for antimicrobial action compared to C12 analogs .

- Hormetic Effects: Sublethal concentrations of QACs like benzalkonium chloride (C12–C14) can stimulate organism growth, a phenomenon less documented in branched derivatives .

Biological Activity

Antibacterial and Larvicidal Activity

Benzyl(2-ethylhexyl)dimethylammonium chloride, also known as BEHP, has shown promising antibacterial and larvicidal potential. A study on Lactiplantibacillus plantarum revealed that BEHP demonstrated potent toxicity against Culex quinquefasciatus larvae . The larvicidal activity was assessed through mortality rates at different concentrations and exposure times:

| Exposure Time (h) | LC50 (ppm) |

|---|---|

| 24 | 186.11 |

| 48 | 108.66 |

| 72 | 67.03 |

This data indicates that BEHP's toxicity increases with exposure time, suggesting its potential as an effective larvicide .

Enzyme Inhibition

BEHP also exhibited acetylcholinesterase (AChE) inhibitory activity. The study reported the following inhibition percentages at various concentrations after 72 hours of exposure :

| Concentration (ppm) | AChE Inhibition (%) |

|---|---|

| 50 | 29.00 |

| 100 | 40.33 |

| 150 | 53.00 |

| 200 | 64.00 |

| 250 | 75.33 |

This enzyme inhibition suggests potential applications in pest control and pharmaceutical development.

DNA Damage Assessment

A comet assay was performed to evaluate DNA damage caused by BEHP. At 250 ppm concentration, the following results were observed :

- Mean comet tail length: 14.18 ± 0.28 μm

- Tail DNA percent damage: 18.23 ± 0.06%

- Tail movement: 14.68 ± 0.56 µm

- Comet length: 20.62 ± 0.64 µm

- Head length: 23.75 ± 0.27 µm

- Head DNA percentage: 39.19 ± 0.92%

These findings indicate that BEHP can cause significant DNA damage at higher concentrations, which may contribute to its toxicity against target organisms.

Human Health Implications

While specific data on this compound is limited, studies on related QACs provide insights into potential human health effects:

- Systemic Responses: A study measuring QACs in human blood found statistically significant relationships between blood QAC levels and various biological markers . This suggests that QACs like this compound may affect multiple physiological functions.

- Cellular Effects: In vitro studies on human and mouse cell lines have shown that QACs can:

- Respiratory Effects: Case studies have reported asthma symptoms in response to QAC exposure. In a series of 22 patients undergoing specific inhalation challenge (SIC) tests, 12 showed positive outcomes to various QACs .

Toxicological Considerations

The biological activity of this compound, like other QACs, raises concerns about potential toxicity:

- Reproductive Effects: Animal studies have shown that QACs can inhibit reproduction and cause birth defects .

- Immune Function: QACs have been observed to alter immune function in mice .

- Placental Transfer: Some QACs can cross the placenta and affect cholesterol and lipid homeostasis in neonatal brains .

- Chronic Exposure: There is a significant data gap regarding the effects of chronic exposure to QACs like this compound in humans .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Benzyl(2-ethylhexyl)dimethylammonium chloride, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via quaternization of benzyl chloride with 2-ethylhexyl-dimethylamine. A typical procedure involves heating benzyl chloride (30 mmol) and 2-ethylhexyl-dimethylamine (36 mmol) in acetonitrile at 80°C for 5–6 hours under reflux. The solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization using ethyl acetate/acetone (4–6 cycles) until TLC confirms purity. Yield optimization (e.g., 86% for similar surfactants) requires stoichiometric excess of the amine to drive quaternization .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm alkyl chain integration and quaternary ammonium structure.

- High-Performance Liquid Chromatography (HPLC) : For quantifying residual solvents or unreacted precursors.

- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purification efficacy (e.g., using silica gel plates with ethyl acetate/hexane eluents) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M-Cl]⁺).

Q. How do the physicochemical properties (e.g., solubility, melting point) influence experimental design?

- Methodological Answer : The compound’s solubility in polar solvents (e.g., water, ethanol) and melting point (~55°C, based on analogs) dictate solvent selection for micellization studies or biological assays. Pre-experiment solubility screening in target solvents (e.g., aqueous buffers, DMSO) is critical to avoid precipitation. Thermal stability tests via Differential Scanning Calorimetry (DSC) are recommended for applications involving elevated temperatures .

Advanced Research Questions

Q. How does the branched 2-ethylhexyl chain affect micellization behavior compared to linear alkyl analogs?

- Methodological Answer : Branched chains lower critical micelle concentration (CMC) due to reduced packing efficiency, increasing hydrophobicity. Conductivity titration or isothermal titration calorimetry (ITC) can quantify CMC shifts. For example, surfactants with 2-ethylhexyl groups exhibit CMC values ~0.5–1.0 mM, compared to ~1.5 mM for linear C16 chains. Surface tension measurements (Wilhelmy plate method) further validate aggregation dynamics .

| Surfactant | CMC (mM) | Method | Reference |

|---|---|---|---|

| C16 linear chain | 1.5 | Conductivity | |

| 2-ethylhexyl branched | 0.8 | ITC |

Q. What strategies mitigate thermal degradation in high-temperature applications?

- Methodological Answer : Stability under thermal stress (e.g., 65°C) can be enhanced by solvent substitution (e.g., dimethylammonium chloride instead of DMSO), which reduces defect formation in thin films. Accelerated aging tests under controlled humidity (e.g., 85°C/85% RH for 1,600 hours) coupled with XRD or FTIR monitor structural integrity. Antioxidants (e.g., BHT) may further suppress oxidative degradation .

Q. How can interactions with biomembranes or proteins be systematically evaluated?

- Methodological Answer : Use fluorescence anisotropy or calcein leakage assays to assess membrane disruption. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293), noting IC50 values. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to lipid bilayers or enzymes, validated by SPR or ITC for thermodynamic parameters (ΔG, ΔH) .

Q. What advanced techniques resolve contradictions in aggregation data across studies?

- Methodological Answer : Discrepancies in CMC or aggregation numbers often arise from solvent ionic strength or purity. Cross-validate using multiple methods:

- Dynamic Light Scattering (DLS) : Hydrodynamic diameter measurements.

- Small-Angle Neutron Scattering (SANS) : Micelle morphology (spherical vs. rod-like).

- Cryo-TEM : Direct visualization of aggregates.

Standardize buffer conditions (pH, salt concentration) and pre-filter samples to remove particulates .

Regulatory and Safety Considerations

Q. What are the key regulatory identifiers and handling precautions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.